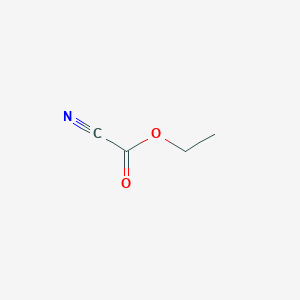

Ethyl cyanoformate

Übersicht

Beschreibung

It is a clear, colorless liquid with a boiling point of 115-116°C and a density of 1.003 g/mL at 25°C . This compound is widely used as a cyanating agent in various chemical reactions, making it a valuable intermediate in organic synthesis.

Vorbereitungsmethoden

Ethyl cyanoformate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl chloroformate with sodium cyanide in the presence of a suitable solvent such as chloroform or methanol . The reaction conditions typically include maintaining a low temperature to prevent decomposition and ensuring an inert atmosphere to avoid unwanted side reactions.

Industrial production of this compound often involves similar methods but on a larger scale. The process includes purification steps such as distillation to achieve high purity levels . Advanced production devices and technologies have been developed to improve the efficiency and quality of the final product .

Analyse Chemischer Reaktionen

Ethyl cyanoformate undergoes various types of chemical reactions, including:

Nucleophilic Addition: It can act as a cyanide source for the nucleophilic addition of cyanide to carbonyl compounds, resulting in the formation of cyanohydrin carbonates.

Oxidative Cyanation: It can be used in the oxidative cyanation of tertiary amines, leading to the formation of nitriles.

Cyanation of Activated Olefins: In the presence of a titanium catalyst, this compound can cyanate activated olefins.

Common reagents and conditions used in these reactions include titanium catalysts, 4-dimethylaminopyridine (DMAP), and N-heterocyclic carbene (NHC) catalysts . The major products formed from these reactions are cyanohydrins, nitriles, and β-cyano-substituted acrylates .

Wissenschaftliche Forschungsanwendungen

Asymmetric Cyanation Reactions

Overview:

Ethyl cyanoformate serves as an effective cyanide source in asymmetric cyanation reactions, which are crucial for synthesizing chiral compounds.

Key Findings:

- A study demonstrated the use of this compound in the asymmetric cyanation of activated olefins, utilizing a titanium(IV) catalyst. The process yielded enantioenriched cyanide adducts with high yields (up to 97%) and enantiomeric excess (ee) of 94% .

- The reaction mechanism involves a dual activation process where the titanium cation acts as a Lewis acid to activate the olefin, while hydrogen bonding orients the cyanide source for nucleophilic attack .

Table 1: Summary of Asymmetric Cyanation Studies Using this compound

| Study Reference | Substrate Type | Catalyst Used | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|

| Activated Olefins | Ti(IV) Catalyst | 97 | 94 | |

| Aldehydes and Ketones | Modular Titanium Catalyst | 95 | 90 |

Synthesis of Functionalized Compounds

Overview:

this compound is utilized in various synthetic pathways to produce functionalized compounds, including amidinoformic acids and quinazolones.

Key Findings:

- An acid-catalyzed reaction involving this compound and aromatic amines resulted in the facile synthesis of N-substituted amidinoformic acids and ethyl 4-quinazolone derivatives .

- This method highlights the compound's role in generating valuable intermediates for pharmaceuticals.

Material Science Applications

Overview:

Recent research has explored the use of this compound as an antisolvent in the preparation of perovskite solar cells, enhancing their efficiency and stability.

Key Findings:

- This compound was identified as an extraordinary antisolvent for achieving high-performance CsPbI3 perovskite solar cells. This application demonstrates its potential beyond organic synthesis, impacting renewable energy technologies .

Table 2: Performance Metrics of CsPbI3 Solar Cells with this compound

| Parameter | Value |

|---|---|

| Efficiency (%) | Up to 20 |

| Stability (hours) | >100 |

| Antisolvent Role | Enhances crystallization |

Case Studies and Practical Applications

Case Study 1: Asymmetric Strecker Reaction

- In a notable study by Khan et al., this compound was employed as a cyanide source in the asymmetric Strecker reaction of N-benzhydrylimines. This reaction showcased its effectiveness in producing amino acids with high stereoselectivity .

Case Study 2: Material Enhancements

Wirkmechanismus

The mechanism of action of ethyl cyanoformate involves its ability to act as a cyanating agent. It forms a covalent bond with the sulfhydryl group on enzymes, such as gamma-aminobutyric acid receptors, preventing the binding of gamma-aminobutyric acid and inhibiting nerve impulses . This mechanism is particularly relevant in its use as an intermediate in the synthesis of pharmaceuticals that target specific molecular pathways.

Vergleich Mit ähnlichen Verbindungen

Ethyl cyanoformate can be compared with other cyanating agents such as mthis compound and benzyl cyanide. While all these compounds serve as sources of cyanide, this compound is unique due to its specific reactivity and the types of products it forms . For example:

Benzyl Cyanide: Contains a benzyl group, making it more suitable for reactions requiring aromatic cyanides.

This compound’s versatility and specific reactivity make it a valuable compound in various chemical processes.

Biologische Aktivität

Ethyl cyanoformate (ECF), a versatile compound in organic synthesis, has garnered attention for its potential biological activities. This article explores the biological activity of ECF, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

This compound is an organocyanide compound with the formula CNCOOEt. It serves as a cyanide source in various chemical reactions, notably in asymmetric synthesis. The compound's reactivity is primarily attributed to its ability to release hydrogen cyanide (HCN) or hydrogen isocyanide (HNC) under specific conditions, facilitating nucleophilic attacks on electrophilic sites in organic substrates .

Key Mechanisms:

- Cyanation Reactions : ECF can react with olefins to produce cyanide adducts, a process that is catalyzed by various Lewis acids or organocatalysts .

- Epoxidation : In combination with hydrogen peroxide, ECF has been shown to epoxidize olefins stereospecifically at room temperature, highlighting its utility in synthetic organic chemistry .

Biological Evaluations

Recent studies have investigated the biological activity of ECF and its derivatives, particularly their effects on cancer cell lines and enzymatic inhibition.

Case Study 1: Antitumor Activity

A study evaluated the antitumor potential of compounds derived from ECF in relation to c-Met inhibitors. A derivative exhibited significant potency against several human cancer cell lines, with IC50 values ranging from 2.54 to 61.36 nM. Notably, the compound induced cell cycle arrest and apoptosis in MKN-45 cells while inhibiting c-Met phosphorylation .

| Compound | IC50 (nM) | Mechanism |

|---|---|---|

| 51am | 2.54 | c-Met inhibition, apoptosis induction |

| 51ah | 9.26 | c-Met inhibition |

| 51ak | 3.89 | c-Met inhibition |

This study suggests that ECF derivatives may serve as promising candidates for further development as anticancer agents.

Case Study 2: Organocatalysis

In another investigation, ECF was utilized as a cyanide source in organocatalytic reactions. The reaction exhibited high yields and enantiomeric excesses (up to 94%) for the cyanation of activated olefins, indicating the compound's effectiveness in asymmetric synthesis .

Toxicological Considerations

While exploring the biological activity of ECF, it is essential to consider its toxicity profile. The release of HCN during reactions poses potential risks; thus, safety measures should be implemented when handling this compound. Studies have shown that HCN can inhibit cellular respiration and disrupt metabolic processes at high concentrations .

Eigenschaften

IUPAC Name |

ethyl cyanoformate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO2/c1-2-7-4(6)3-5/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSMGXWFHBSCQFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060771 | |

| Record name | Carbonocyanidic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Ethyl cyanoformate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14193 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

623-49-4 | |

| Record name | Ethyl cyanoformate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl cyanoformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl cyanoformate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65347 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbonocyanidic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonocyanidic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl cyanoformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.817 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL CYANOFORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I56GWI2QQ5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular structure of ethyl cyanoformate?

A1: this compound features a carbonyl group (C=O) linked to both an ethoxy group (–OCH2CH3) and a cyano group (–C≡N).

Q2: What are the molecular formula and weight of this compound?

A2: Its molecular formula is C4H5NO2 and its molecular weight is 99.09 g/mol.

Q3: What spectroscopic techniques are commonly used to characterize this compound?

A3: Researchers utilize techniques like infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) to confirm the structure and purity of this compound. []

Q4: Does this compound exhibit conformational isomerism?

A4: Yes, this compound exhibits syn-anti and syn-gauche conformational isomers due to rotation around the O-ethyl bond. The relative energy and interconversion barrier of these conformers have been investigated using low-resolution microwave spectroscopy and computational methods. [, ]

Q5: What are the primary synthetic applications of this compound?

A5: this compound serves as a versatile reagent in organic synthesis, particularly in cyanation reactions, cycloadditions (like [2 + 2 + 2] and [3+2] cycloadditions), and multi-component reactions. [, , , , , ]

Q6: How is this compound used in cyanation reactions?

A6: It acts as a cyanide source in the synthesis of various nitrogen-containing compounds. For instance, it facilitates the cyanation of aldehydes, ketones, imines (Strecker reaction), and tertiary amines. [, , , , , , , , , ]

Q7: Can you elaborate on the use of this compound in the Strecker reaction?

A7: this compound has emerged as an alternative to traditional cyanide sources like trimethylsilyl cyanide (TMSCN) in the Strecker reaction. It allows for the synthesis of α-amino nitriles, valuable building blocks for pharmaceuticals and natural products, from aldimines and ketimines. [, , , , ]

Q8: Are there any examples of asymmetric catalysis using this compound?

A8: Yes, researchers have successfully employed this compound in asymmetric catalytic reactions, such as asymmetric cyanoformylation of aldehydes, asymmetric cyanation of activated olefins, and asymmetric Strecker reactions. These reactions utilize chiral catalysts, often based on titanium, yttrium, or cinchona alkaloids, to achieve high enantioselectivity in the formation of chiral cyanohydrins and α-amino nitriles. [, , , , , ]

Q9: What are the advantages of using this compound as a cyanide source compared to other reagents like TMSCN?

A9: this compound is considered a safer and more convenient cyanide source compared to TMSCN, which is highly toxic. Additionally, it is often a more cost-effective reagent. [, , ]

Q10: How does this compound participate in [2 + 2 + 2] cycloaddition reactions?

A10: In the presence of suitable catalysts, typically ruthenium complexes like Cp*RuCl(cod), this compound participates in [2 + 2 + 2] cycloaddition reactions with α,ω-diynes. These reactions offer a route to valuable heterocyclic compounds, particularly pyridines and pyridones, with good regioselectivity. [, ]

Q11: Have computational methods been employed to study reactions involving this compound?

A11: Yes, density functional theory (DFT) calculations have been used to investigate the mechanisms of reactions like the ruthenium-catalyzed [2 + 2 + 2] cycloaddition of this compound with diynes. These studies help in understanding regioselectivity and the role of the catalyst. [, ]

Q12: Are there any theoretical studies on the asymmetric induction observed in catalytic reactions of this compound?

A12: Yes, computational studies have explored the origin of enantioselectivity in reactions like the asymmetric cyanation of activated olefins catalyzed by titanium complexes. These investigations often involve exploring transition state structures and analyzing factors like steric repulsions and non-covalent interactions that contribute to the observed stereoselectivity. []

Q13: Are there strategies to improve the stability or handling of this compound?

A13: While specific strategies to enhance the inherent stability of this compound are not extensively documented in the provided research, general good laboratory practices, such as storage under cool and dry conditions, are recommended.

Q14: What safety precautions should be taken when handling this compound?

A16: this compound should be handled with care as it can release toxic hydrogen cyanide (HCN) upon decomposition or reaction with water. Proper ventilation and personal protective equipment, including gloves and eye protection, are essential. []

Q15: Is there information available regarding the environmental impact or degradation of this compound?

A15: The provided research articles do not delve into the environmental fate or ecotoxicological profile of this compound.

Q16: Has this compound been used in the development of any specific pharmaceutical agents or drug candidates?

A18: While the provided literature doesn't explicitly mention specific drug molecules derived from this compound, its application in synthesizing chiral building blocks like cyanohydrins and α-amino nitriles is highly relevant to the development of pharmaceuticals and other bioactive molecules. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.